Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate
Description
Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate is a bicyclic carbamate derivative featuring a strained norbornane-like [4.1.0] bicyclo system with a nitrogen atom at the 3-position and a benzyl carbamate substituent at the 1-position. This compound is of interest in medicinal chemistry due to its rigid scaffold, which can enhance binding specificity in drug design. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 246.30 g/mol (CAS: 1363210-17-6) .
Properties
IUPAC Name |
benzyl N-[(6S)-3-azabicyclo[4.1.0]heptan-1-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(18-9-11-4-2-1-3-5-11)16-14-8-12(14)6-7-15-10-14/h1-5,12,15H,6-10H2,(H,16,17)/t12-,14?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHQWOAQDFXOKW-NBFOIZRFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2(C1C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCC2([C@@H]1C2)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a formal [4 + 2] cycloaddition reaction can be employed to construct the bicyclic core . This reaction is often catalyzed by organocatalysts and conducted under mild conditions to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the bicyclic structure and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces an alcohol.
Scientific Research Applications
Organic Synthesis Applications
Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate has been utilized in various synthetic methodologies:
-
Oxidation Reactions :
- The compound is effective in the oxidation of benzyl alcohol derivatives to form benzaldehyde compounds. This reaction is performed using carbon hybrid supported platinum nanoparticles in an oxygen atmosphere, yielding high conversion rates under mild conditions.
-
Synthesis of Functionalized Scaffolds :
- It can be employed to synthesize functionalized 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetate scaffolds using iodobenzene diacetate as an oxidant at room temperature without any catalysts, leading to novel compound formation.
-
Bicyclo[4.1.0]heptan-3-one Derivatives :
- The compound serves as a precursor for synthesizing Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-, which has implications in further chemical transformations and applications in materials science.
Pharmacological Applications
The biological activities of this compound have been explored extensively:
-
Cholinergic Activity :
- Research indicates that this compound may interact with neurotransmitter systems, particularly cholinergic pathways, suggesting potential therapeutic uses in treating neurological disorders such as Alzheimer's disease and other cognitive impairments.
-
Anticancer Activity :
- Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including human colon cancer (HCT-116) and hepatocellular carcinoma (HepG2). These findings suggest a promising avenue for developing new anticancer agents based on this bicyclic structure .
Case Study 1: Oxidation of Benzyl Alcohol Derivatives
In a study conducted on the oxidation of benzyl alcohol derivatives using this compound as a catalyst, researchers achieved high yields of benzaldehyde compounds under mild conditions, demonstrating the compound's effectiveness as a catalytic agent in organic synthesis.
Case Study 2: Antitumor Activity
A series of experiments evaluated the cytotoxicity of compounds derived from this compound against multiple cancer cell lines using the MTT assay method. Results indicated significant inhibition of cell viability at low concentrations, comparable to established chemotherapeutic agents like doxorubicin, highlighting its potential as an anticancer drug candidate.
Comparative Analysis Table
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Bicyclic structure with carbamate group | Specific stereochemistry affecting biological activity |
| Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate | Similar bicyclic structure | Different stereochemistry |
| Benzyl (3-Azabicyclo[4.1.0]Heptan-1-Yl)Carbamate | Lacks specific stereochemical orientation | May exhibit different biological properties |
Mechanism of Action
The mechanism of action of Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into the active sites of enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its unique structure suggests it could have significant effects on biological systems .
Comparison with Similar Compounds
Positional Isomers: 1-yl vs. 6-yl Carbamate Derivatives
- Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate (CAS: 1893960-00-3): This positional isomer differs in the carbamate group’s attachment site (6-position instead of 1-position). Despite identical molecular formulas, steric and electronic effects vary due to the bicyclo system’s geometry.
Bicyclo Ring Variations: [4.1.0] vs. [3.2.0] Systems
- The hydrochloride salt form improves aqueous solubility (molecular weight: 282.77 g/mol) but introduces ionic interactions that may affect membrane permeability .
Heteroatom Modifications: Oxygen vs. Nitrogen
- 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-6-oxa-3-azabicyclo[3.1.1]heptane :
Replacing a methylene group with oxygen (6-oxa) introduces hydrogen-bonding capacity, altering pharmacokinetics. This compound, with a [3.1.1] bicyclo system, demonstrates 97.5% purity via HPLC and distinct NMR profiles compared to nitrogen-only analogs .
Functional Group Variations: Ketones and Penicillin Derivatives
- 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one :
The ketone group at the 6-position increases electrophilicity, enabling nucleophilic additions absent in carbamate derivatives. X-ray studies confirm its planar carbonyl geometry, which could influence protein binding . - Benzathine benzylpenicillin :
A β-lactam antibiotic with a [3.2.0] bicyclo system, this compound highlights how structural complexity (e.g., sulfur incorporation) can confer biological activity, though its mechanism differs entirely from carbamate-based analogs .
Comparative Data Table
Research Implications
- Drug Design : The [4.1.0] system’s strain may improve target engagement but could compromise metabolic stability compared to less strained analogs like [3.2.0] derivatives .
- Synthetic Accessibility : Benzyl carbamate derivatives are commercially available (3+ suppliers for [4.1.0] isomers), facilitating research .
- Unanswered Questions: Limited data exist on pharmacokinetics or toxicity profiles, highlighting the need for comparative in vitro studies.
Biological Activity
Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate is a bicyclic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₈N₂O₂
- Molecular Weight : 246.305 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 406.2 °C at 760 mmHg
The compound features a bicyclic amine structure with a carbamate functional group, which is significant for its interaction with biological systems.
Biological Activity
This compound has been primarily studied for its effects on neurotransmitter systems, particularly cholinergic activity. This activity suggests potential therapeutic applications in treating neurological disorders such as Alzheimer's disease and other cognitive impairments.
The mechanism by which this compound exerts its biological effects involves:
- Receptor Modulation : The compound may interact with acetylcholine receptors, enhancing cholinergic transmission.
- Enzyme Inhibition : It may inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine, thereby increasing its availability in the synaptic cleft.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Study 1: Neuroprotective Effects
A study published in Molecular Pharmacology explored the neuroprotective effects of structurally similar bicyclic compounds on neuronal cells exposed to oxidative stress. The results indicated that these compounds could significantly reduce neuronal cell death and improve cell viability through antioxidant mechanisms .
Study 2: Cholinergic Activity
Research conducted by Smith et al. demonstrated that derivatives of benzyl carbamates exhibited enhanced cholinergic activity in vitro. The study highlighted that modifications in the stereochemistry of the bicyclic structure could lead to variations in potency and efficacy, suggesting that this compound might possess similar or enhanced properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl ((1R,6R)-3-Azabicyclo[4.1.0]heptan-1-yl)carbamate | Similar bicyclic structure | Potentially different due to chirality |
| Benzyl (3-Azabicyclo[4.1.0]heptan-1-yl)carbamate | Lacks specific stereochemical orientation | May exhibit different biological properties |
| Cis-Benzyl 3-Azabicyclo[4.1.0]heptan-1-ylicarbamate | Different stereochemistry | Variations in receptor binding affinity |
This table illustrates how variations in molecular structure can influence biological activity, emphasizing the importance of stereochemistry in drug design.
Q & A
Basic: What are the optimal synthetic routes for Benzyl (6S)-3-azabicyclo[4.1.0]heptan-1-ylcarbamate, and how can purification challenges be addressed?
The synthesis of bicyclic carbamates often involves multi-step reactions with careful stereochemical control. For example, hydrogenolysis using palladium catalysts (e.g., Pd/C) under mild conditions (~35–100 psi H₂ in ethanol) can selectively remove protective groups while preserving the bicyclic core . Purification challenges, such as low yields (e.g., 9% in some cases), may arise due to competing side reactions or poor solubility. Techniques like preparative HPLC or gradient column chromatography (using silica gel and ethyl acetate/hexane mixtures) are critical for isolating stereoisomers and removing byproducts. Monitoring reaction progress via TLC or LC-MS ensures intermediate stability .
Basic: How can the stereochemistry and structural integrity of this compound be confirmed experimentally?
Structural validation requires a combination of spectroscopic and crystallographic methods:
- NMR : H and C NMR can identify key protons and carbons, such as the carbamate carbonyl (~155 ppm) and bicyclic methine groups. NOESY experiments help confirm stereochemistry by detecting spatial proximity of substituents .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, particularly for chiral centers in the bicyclo[4.1.0]heptane system .
- IR spectroscopy : Peaks near 1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O of carbamate) confirm functional group integrity .
Advanced: What methodologies address enantioselective synthesis challenges in bicyclic carbamates like this compound?
Enantioselective synthesis often employs chiral auxiliaries or asymmetric catalysis. For example:
- Chiral ligands : Use of (R)- or (S)-BINAP with palladium catalysts can induce stereoselectivity during hydrogenation or coupling steps .
- Kinetic resolution : Enzymatic methods (e.g., lipases) may separate enantiomers during ester hydrolysis or carbamate formation .
Validation via chiral HPLC (e.g., Chiralpak® columns) or polarimetry is essential to confirm enantiomeric excess (>95% ee) .
Advanced: How can researchers investigate the biological interactions of this compound with target proteins?
Mechanistic studies require biophysical and computational approaches:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., , /) between the compound and immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to assess hydrophobic/hydrogen-bonding contributions .
- Molecular docking : Software like AutoDock Vina predicts binding poses in enzyme active sites, validated by mutational studies (e.g., alanine scanning) .
Advanced: What computational strategies are effective for predicting the reactivity and stability of bicyclic carbamates under varying conditions?
- DFT calculations : Gaussian or ORCA software can model reaction pathways (e.g., ring-opening or carbamate hydrolysis) and identify transition states .
- MD simulations : GROMACS or AMBER assess conformational stability in aqueous or lipid environments, critical for bioavailability predictions .
- pKa prediction tools : Software like MarvinSuite estimates protonation states to guide pH-dependent stability assays .
Advanced: How should researchers resolve contradictions in catalytic efficiency or stereochemical outcomes across studies?
Discrepancies in catalytic methods (e.g., palladium vs. platinum catalysts) or reaction yields may arise from:
- Impurity profiles : Use LC-MS to identify trace contaminants affecting reactivity .
- Solvent effects : Compare polar aprotic (DMF) vs. protic (ethanol) solvents in hydrogenolysis reactions .
- Temperature gradients : Replicate studies under controlled conditions (e.g., microwave-assisted vs. conventional heating) .
Advanced: What strategies mitigate degradation of this compound under physiological or storage conditions?
- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolytic or oxidative pathways .
- Lyophilization : Freeze-drying in inert buffers (e.g., PBS) enhances shelf life by reducing water-mediated hydrolysis .
- Protective formulations : Encapsulation in cyclodextrins or liposomes minimizes exposure to reactive enzymes in biological systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
